

Introduction: A Versatile Keto Ester Building Block

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Compound of Interest

Compound Name: Ethyl 2-acetyl-3-methylbutanoate

Cat. No.: B031817

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Ethyl 2-acetyl-3-methylbutanoate is a β -keto ester, a class of organic compounds renowned for its versatility in synthetic chemistry. Its structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations. The presence of an isopropyl group provides specific steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecular architectures, including potential pharmaceutical scaffolds. This document provides a detailed overview of its chemical identity, properties, a representative synthetic pathway, and essential safety protocols.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. **Ethyl 2-acetyl-3-methylbutanoate** is identified by the CAS Number 1522-46-9[1][2][3][4].

Molecular Structure

The structure of **Ethyl 2-acetyl-3-methylbutanoate** is characterized by a butanoate backbone with an acetyl group at the C2 position and a methyl group at the C3 position, forming an isopropyl moiety.

Caption: 2D Chemical Structure of **Ethyl 2-acetyl-3-methylbutanoate**.

Data Summary

The key identifiers and physical properties are summarized below for quick reference.

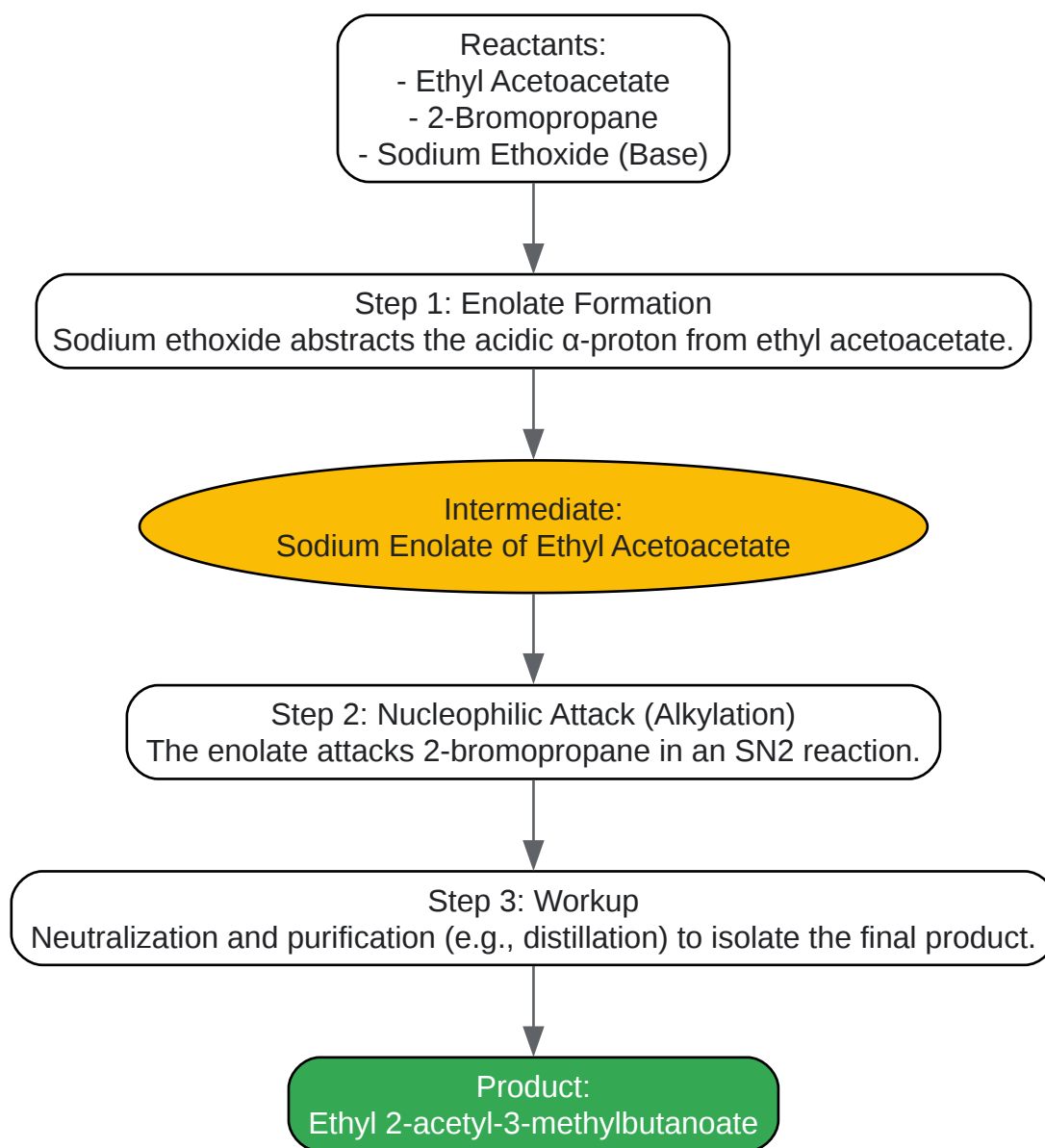
Property	Value	Source(s)
CAS Number	1522-46-9	[1][2]
Molecular Formula	C ₉ H ₁₆ O ₃	[1][3]
Molecular Weight	172.22 g/mol	[1]
IUPAC Name	ethyl 2-acetyl-3-methylbutanoate	[4]
Synonyms	Ethyl 2-isopropylacetoacetate, Ethyl α -isopropylacetoacetate	[1]
Boiling Point	82-85 °C (at 12 mmHg)	[2][3]
Density	0.962 g/mL	[2][3]
Physical Form	Liquid	[1]
InChI Key	DMIFFKCVURTPTG- UHFFFAOYSA-N	[1][2][4]
SMILES	CCOC(=O)C(C(C)C)C(C)=O	[2][4]

Synthesis and Reactivity Insights

The synthesis of β -keto esters like **Ethyl 2-acetyl-3-methylbutanoate** typically involves the alkylation of a simpler β -keto ester, such as ethyl acetoacetate. This approach leverages the acidity of the α -proton (the proton on the carbon between the two carbonyl groups), which can be readily removed by a suitable base to form a nucleophilic enolate.

General Synthetic Workflow

A common and effective method is the C-alkylation of ethyl acetoacetate with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base like sodium ethoxide. The base deprotonates the ethyl acetoacetate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in an S_N2 reaction to form the desired product.



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Caption: A generalized workflow for the synthesis of **Ethyl 2-acetyl-3-methylbutanoate**.

Protocol: Synthesis via Alkylation

- **Reaction Setup:** A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
- **Enolate Formation:** Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution. The mixture is stirred to ensure complete formation of the sodium enolate.

- **Alkylation:** 2-Bromopropane is added slowly to the reaction mixture. The reaction is exothermic and may require cooling to maintain control. After the addition, the mixture is typically heated to reflux to drive the reaction to completion.
- **Workup and Isolation:** After cooling, the reaction mixture is neutralized with a dilute acid. The product is then extracted using an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation to yield pure **Ethyl 2-acetyl-3-methylbutanoate**^{[2][3]}.

Spectroscopic Characterization

The structural confirmation of **Ethyl 2-acetyl-3-methylbutanoate** is typically achieved through standard spectroscopic methods. While specific spectra for this exact compound are proprietary or found in specialized databases, the expected signals can be predicted.

- **Nuclear Magnetic Resonance (NMR):** ¹H NMR would show characteristic signals for the ethyl ester protons, the methine proton at the chiral center, the isopropyl methyl protons, and the acetyl methyl protons. ¹³C NMR would confirm the presence of nine distinct carbon atoms, including two carbonyl carbons (ester and ketone)^[5].
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry would show a molecular ion peak corresponding to its molecular weight (172.22 g/mol) and characteristic fragmentation patterns for esters and ketones^[6].
- **Infrared (IR) Spectroscopy:** The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.

Applications in Research and Drug Development

As a functionalized β -keto ester, **Ethyl 2-acetyl-3-methylbutanoate** is a valuable intermediate in organic synthesis. Its utility in drug development lies in its ability to serve as a precursor for more complex heterocyclic and carbocyclic systems.

- **Synthesis of Heterocycles:** β -keto esters are classical starting materials for the synthesis of pyrimidines, pyrazoles, and other heterocyclic rings through condensation reactions with

dinucleophiles like ureas, hydrazines, or amidines. These heterocyclic motifs are prevalent in many classes of therapeutic agents.

- **Asymmetric Synthesis:** The α -carbon is a prochiral center, making this compound a potential substrate for asymmetric synthesis to introduce chirality, a critical aspect of modern drug design.
- **Decarboxylation Reactions:** Following synthesis, the ethyl ester group can be hydrolyzed and subsequently decarboxylated to yield isopropyl methyl ketone, demonstrating its utility as a masked ketone.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. Based on available safety data for this and similar compounds, the following precautions should be observed.

- **Hazards Identification:** **Ethyl 2-acetyl-3-methylbutanoate** is classified as a combustible liquid[3]. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[3].
- **Precautionary Measures:**
 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking[7][8].
 - Wear protective gloves, eye protection, and face protection[7][9].
 - Use in a well-ventilated area and avoid breathing vapors[7].
 - Ground and bond container and receiving equipment to prevent static discharge[8][9].
- **First Aid:**
 - If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention[7].
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[3][7].

- If swallowed: Seek immediate medical assistance[7].
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[7][9].

Conclusion

Ethyl 2-acetyl-3-methylbutanoate (CAS No. 1522-46-9) is a significant chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry protocols, and its reactive nature as a β -keto ester makes it a versatile tool for synthetic chemists, particularly those in the field of pharmaceutical development. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

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